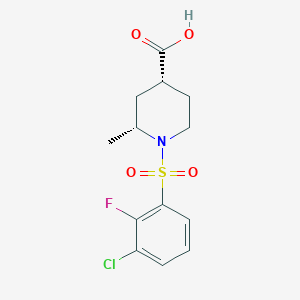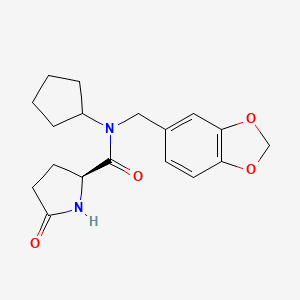![molecular formula C13H22N2O2 B7343772 1-[(2R)-2-(2-ethylpyrrolidine-1-carbonyl)pyrrolidin-1-yl]ethanone](/img/structure/B7343772.png)
1-[(2R)-2-(2-ethylpyrrolidine-1-carbonyl)pyrrolidin-1-yl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2R)-2-(2-ethylpyrrolidine-1-carbonyl)pyrrolidin-1-yl]ethanone, also known as EPE, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. EPE is a ketone derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
作用机制
The mechanism of action of 1-[(2R)-2-(2-ethylpyrrolidine-1-carbonyl)pyrrolidin-1-yl]ethanone is not fully understood, but it is believed to act as a GABA receptor agonist, which can lead to the inhibition of neuronal activity. This inhibition can result in anticonvulsant and analgesic effects, as well as sedation.
Biochemical and Physiological Effects
This compound has been shown to have anticonvulsant and analgesic effects in animal models, and it has also been shown to have sedative effects. In addition, this compound has been shown to increase the levels of GABA in the brain, which can lead to the inhibition of neuronal activity.
实验室实验的优点和局限性
One of the advantages of using 1-[(2R)-2-(2-ethylpyrrolidine-1-carbonyl)pyrrolidin-1-yl]ethanone in lab experiments is its high purity, which can be achieved using column chromatography. In addition, this compound is relatively stable and can be stored for long periods of time. However, one of the limitations of using this compound is its high cost, which can limit its use in large-scale experiments.
未来方向
There are several future directions for the study of 1-[(2R)-2-(2-ethylpyrrolidine-1-carbonyl)pyrrolidin-1-yl]ethanone. One direction is the development of new drugs based on the anticonvulsant and analgesic properties of this compound. Another direction is the synthesis of novel polymers and materials using this compound as a building block. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion
In conclusion, this compound, or this compound, is a synthetic compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various fields.
合成方法
1-[(2R)-2-(2-ethylpyrrolidine-1-carbonyl)pyrrolidin-1-yl]ethanone has been synthesized using various methods, including the reaction of 2-ethylpyrrolidine-1-carboxylic acid with ethyl chloroformate, followed by reduction with sodium borohydride. Another method involves the reaction of 2-ethylpyrrolidine-1-carbonyl chloride with 2-pyrrolidinone, followed by reduction with lithium aluminum hydride. Both methods result in the formation of this compound, which can be purified using column chromatography.
科学研究应用
1-[(2R)-2-(2-ethylpyrrolidine-1-carbonyl)pyrrolidin-1-yl]ethanone has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been shown to have anticonvulsant and analgesic properties, making it a potential candidate for the development of new drugs. In materials science, this compound has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, this compound has been used as a chiral auxiliary for the synthesis of enantiomerically pure compounds.
属性
IUPAC Name |
1-[(2R)-2-(2-ethylpyrrolidine-1-carbonyl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-3-11-6-4-9-15(11)13(17)12-7-5-8-14(12)10(2)16/h11-12H,3-9H2,1-2H3/t11?,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCJKTRJUZUFJU-PIJUOVFKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCN1C(=O)C2CCCN2C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1CCCN1C(=O)[C@H]2CCCN2C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-5-[[(3R,4R)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methyl]pyridine](/img/structure/B7343691.png)
![(2R)-2-[(4-bromothiophen-3-yl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B7343693.png)
![(2S,3S)-1-[4-(2-methoxyethoxy)-3-methylphenyl]sulfonyl-2-methylpiperidine-3-carboxylic acid](/img/structure/B7343726.png)

![(4-benzyl-1,4-diazepan-1-yl)-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanone](/img/structure/B7343740.png)
![[(1R,2R)-2-(2-chloro-6-fluorophenyl)cyclopropyl]-(4-pyrazin-2-ylpiperazin-1-yl)methanone](/img/structure/B7343742.png)

![3-[[[(2S,4S)-4-methoxy-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]amino]methyl]benzoic acid](/img/structure/B7343754.png)
![(1R,2R)-2-tert-butyl-N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]cyclopropane-1-carboxamide](/img/structure/B7343761.png)
![2-(3-methoxyphenyl)-1-[4-[(1R,2S)-2-(oxan-4-yl)cyclopropanecarbonyl]piperazin-1-yl]ethanone](/img/structure/B7343767.png)
![2-[(3aS,6aR)-3a,6a-dimethyl-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carbonyl]-2-ethylbutanoic acid](/img/structure/B7343775.png)
![methyl 3-[(2S,3R)-2-tert-butyloxolan-3-yl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B7343776.png)
![methyl 3-[(2S,3S)-3-phenyloxolan-2-yl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B7343783.png)
![methyl 3-[(2S,3R)-2-phenyloxolan-3-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylate](/img/structure/B7343788.png)